molecular formula C28H26N2O4 B6493192 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 897759-17-0

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B6493192
CAS No.: 897759-17-0
M. Wt: 454.5 g/mol
InChI Key: AVUANJVMERIOTE-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.18925731 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is C28H26N2O4C_{28}H_{26}N_{2}O_{4} with a molecular weight of 454.5 g/mol. The structure features a dihydroquinoline core, which is known for various biological activities. The compound's specific properties include:

PropertyValue
Molecular FormulaC28H26N2O4
Molecular Weight454.5 g/mol
CAS Number897759-17-0

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : Dihydroquinoline derivatives have been shown to possess antioxidant properties, which help in reducing oxidative stress in cells.
  • Antimicrobial Activity : Some studies suggest that quinoline derivatives can inhibit the growth of various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.

Antioxidant Activity

A study performed on related compounds demonstrated that they exhibited significant antioxidant activity, which was attributed to their ability to scavenge free radicals. This property can be beneficial in preventing cellular damage associated with aging and various diseases.

Antimicrobial Activity

In vitro tests have shown that similar compounds exhibit antimicrobial effects against a range of pathogens. For instance, derivatives with a benzoyl group have been noted for their effectiveness against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The inhibition of cholinesterases is particularly relevant in the context of Alzheimer’s disease. A study found that related compounds demonstrated potent AChE inhibitory activity with IC50 values comparable to established drugs like donepezil.

Case Studies

  • Neuroprotective Effects : In a study involving neuroblastoma cells, the compound showed protective effects against oxidative stress-induced apoptosis. This suggests potential therapeutic applications in neurodegenerative conditions.
  • Synergistic Effects : Combinations of this compound with other known inhibitors have resulted in enhanced inhibitory effects on cholinesterase enzymes, indicating possible synergistic mechanisms that could be exploited for drug development.

Properties

IUPAC Name

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-4-34-22-12-13-25-23(15-22)28(33)24(27(32)20-8-6-5-7-9-20)16-30(25)17-26(31)29-21-11-10-18(2)19(3)14-21/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUANJVMERIOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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